9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 953089-09-3
VCID: VC0120896
InChI: InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Molecular Formula: C₁₆H₁₉N₅O₇
Molecular Weight: 393.35

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

CAS No.: 953089-09-3

Cat. No.: VC0120896

Molecular Formula: C₁₆H₁₉N₅O₇

Molecular Weight: 393.35

* For research use only. Not for human or veterinary use.

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine - 953089-09-3

Specification

CAS No. 953089-09-3
Molecular Formula C₁₆H₁₉N₅O₇
Molecular Weight 393.35
IUPAC Name [(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Nomenclature

Primary Identification

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine represents a modified nucleoside with three acetyl protecting groups on the ribose moiety. This compound is registered in chemical databases with specific identifiers that allow for its precise tracking and reference in scientific literature.

The compound's primary identification parameters include:

ParameterValue
CAS Registry Number953089-09-3
Molecular FormulaC₁₆H₁₉N₅O₇
Molecular Weight393.35 g/mol
Exact Mass393.12844796

These identification parameters serve as unique identifiers for the compound in chemical databases and literature, facilitating accurate referencing and retrieval of information .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural descriptions:

  • 9-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)-9H-purin-6-amine

  • 9-(2,3,5-Tri-O-acetyl-α-D-ribofuranosyl)adenine

  • [(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

  • 9H-Purin-6-amine, 9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-

  • 2,3,5-Tri-O-acetyl α-Adenosine

These alternative names reflect both systematic IUPAC nomenclature and common naming conventions used in biochemistry and pharmaceutical research.

Structural Characteristics

Molecular Structure

The compound consists of an adenine base (6-aminopurine) connected to a modified ribose sugar through an N-glycosidic bond at the N9 position of the purine ring. The ribose component features acetyl groups at the 2', 3', and 5' positions, which serve as protecting groups for the hydroxyl functionalities of the sugar moiety.

The stereochemistry at the glycosidic bond is alpha (α), distinguishing this compound from the more common beta (β) configuration found in natural nucleosides. This alpha configuration significantly affects the three-dimensional orientation of the molecule and its biological properties .

Stereochemistry

The compound possesses four defined stereocenters, primarily within the ribofuranose ring structure. The stereochemical configuration is described as (2R,3R,4R,5S), indicating the specific spatial arrangement of substituents at each stereocenter .

This stereochemical arrangement is crucial for the compound's recognition by enzymes and potential biological activity, as the three-dimensional structure determines how the molecule interacts with biological receptors and catalytic sites.

Physicochemical Properties

Computed and Experimental Properties

The compound possesses several important physicochemical properties that determine its behavior in chemical reactions, biological systems, and pharmaceutical formulations:

PropertyValueNotes
Density1.62±0.1 g/cm³Typical for nucleoside derivatives
Boiling Point594.1±60.0 °CPredicted value, not experimentally determined
pKa3.82±0.10Indicates moderate acidity
XLogP30.1Suggests balanced hydrophilicity/lipophilicity
Hydrogen Bond Donors1Important for molecular recognition
Hydrogen Bond Acceptors11Significant for solubility and binding
Rotatable Bond Count8Indicates moderate molecular flexibility
Topological Polar Surface Area158 ŲRelevant for membrane permeability
Heavy Atom Count28Reflects molecular complexity
Complexity620Computational measure of structural complexity

These properties collectively determine the compound's behavior in solution, its ability to interact with biological targets, and its potential pharmaceutical applications .

Applications and Uses

Research Applications

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine serves several important functions in biochemical and pharmaceutical research:

  • As a protected intermediate in the synthesis of modified nucleosides and nucleotides

  • As a reference standard or analytical marker for quality control in pharmaceutical production

  • As an impurity standard for adenosine-based pharmaceutical products

Structural Comparison with Related Compounds

Relationship to Natural Nucleosides

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine differs from natural adenosine in several key aspects:

  • The presence of acetyl protecting groups at the 2', 3', and 5' positions of the ribose, which alter solubility, lipophilicity, and chemical reactivity

  • The alpha configuration at the glycosidic bond, unlike the beta configuration found in natural nucleosides

  • Modified chemical stability due to the acetyl groups, which can affect interactions with enzymes and receptors

These structural differences significantly impact the compound's chemical behavior, biological activity, and pharmaceutical applications compared to natural adenosine.

Comparison with Other Modified Nucleosides

The search results include information about related compounds such as 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine and 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine , which share the tri-O-acetyl ribofuranosyl moiety but differ in the purine base substitution pattern.

CompoundBase ModificationGlycosidic Configuration
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine6-amino (adenine)Alpha
2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine2,6-dichloroBeta
2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine2-chloro, 6-aminoBeta

These structural variations result in different physicochemical properties and potential biological activities, expanding the repertoire of modified nucleosides available for research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator